7-Hydroxymitragynine is a natural alkaloid found in the leaves of the Mitragyna speciosa tree, commonly known as kratom. [] It is a metabolite of mitragynine, another alkaloid present in kratom, and is known to be more potent in its pharmacological activity. [, ] 7-Hydroxymitragynine has gained scientific interest due to its opioid-like properties and potential therapeutic applications, particularly in the field of pain management. [, , ]
7-Hydroxymitragynine is an alkaloid derived from the leaves of the kratom tree (Mitragyna speciosa), which is native to Southeast Asia. This compound has gained attention for its potential analgesic and psychoactive properties. It is classified as a corynantheine-type monoterpenoid, sharing structural similarities with other alkaloids such as mitragynine, which is another prominent compound found in kratom leaves. The pharmacological profile of 7-hydroxymitragynine suggests it may act as a potent opioid agonist, contributing to its effects on pain relief and mood enhancement.
7-Hydroxymitragynine is primarily extracted from the kratom plant, specifically from its leaves, which have been used traditionally for their stimulant and sedative effects. The compound belongs to the alkaloid class, which includes various nitrogen-containing compounds known for their biological activity. Its classification as a corynantheine-type monoterpenoid places it in a category of compounds that are characterized by their complex ring structures and diverse pharmacological effects.
The synthesis of 7-hydroxymitragynine can be achieved through several methods, including total synthesis and semi-synthetic routes:
The molecular formula of 7-hydroxymitragynine is . Its structure features a complex arrangement that includes:
The compound's stereochemistry plays a significant role in its interaction with biological targets, particularly opioid receptors.
7-Hydroxymitragynine participates in various chemical reactions typical for alkaloids:
These reactions are critical for both natural extraction processes and synthetic methodologies aimed at producing 7-hydroxymitragynine in laboratory settings.
The mechanism of action of 7-hydroxymitragynine primarily involves its interaction with opioid receptors in the central nervous system. It exhibits agonistic activity at mu-opioid receptors, which are responsible for mediating pain relief and euphoria. The compound's potency is significantly higher than that of mitragynine, making it a subject of interest for potential therapeutic applications in pain management .
Pharmacokinetic studies indicate that after administration, 7-hydroxymitragynine reaches peak plasma concentrations relatively quickly, suggesting efficient absorption and distribution within the body .
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to characterize its purity and confirm its structure .
7-Hydroxymitragynine has garnered interest for its potential applications in various fields:
Mitragyna speciosa (Korth.), a tropical evergreen tree in the Rubiaceae family, is the exclusive botanical source of 7-hydroxymitragynine (7-OH). Indigenous to Southeast Asia—including Thailand, Malaysia, Indonesia, and Papua New Guinea—this tree thrives in humid, lowland ecosystems [1] [3] [9]. The plant's leaves contain over 40 identified alkaloids, with 7-OH present as a trace constituent (<0.02% of dry weight) alongside the predominant alkaloid mitragynine (1–2% of dry weight) [1] [5]. Chemotypic variations exist: "red-vein" leaves exhibit higher 7-hydroxymitragynine concentrations than "green-vein" specimens, though environmental factors like soil composition and harvest timing further influence alkaloid profiles [5] [9]. Mitragyna speciosa is distinguished from related species (e.g., Mitragyna parvifolia) through DNA barcoding, confirming its unique capacity for 7-OH biosynthesis [9].
Table 1: Key Alkaloids in Mitragyna speciosa Leaves
Alkaloid | Average Concentration (% Dry Weight) | Primary Receptor Targets |
---|---|---|
Mitragynine | 1.0–2.0% | μ-opioid, α₂-adrenergic |
7-Hydroxymitragynine | <0.02% | μ-opioid (primary) |
Speciofoline | Variable (chemotype-dependent) | Non-opioid |
Paynantheine | ~0.2% | Adenosine, μ-opioid |
7-Hydroxymitragynine (C₂₃H₃₀N₂O₅; molecular weight 414.50 g/mol) is classified as a monoterpenoid indole alkaloid of the corynanthe-type [2] [3] [8]. Its core structure integrates:
Table 2: Structural Comparison of Key Mitragyna Alkaloids
Feature | Mitragynine | 7-Hydroxymitragynine | Speciofoline |
---|---|---|---|
Core Structure | Corynanthe-type indole | Corynanthe-type indole | Oxindole |
C7 Substituent | H | OH | =O (oxindole) |
C9 Methoxy Group | Present | Present | Present |
C16 Carbomethoxy | Present | Present | Absent |
Opioid Receptor Affinity | Moderate (Ki μOR ≈7–339 nM) | High (Ki μOR ≈13–37 nM) | Negligible |
Stereochemical configuration is essential: The C7 hydroxy group adopts an α-orientation, while C20 exhibits (R)-absolute configuration, conferring optimal three-dimensional complementarity with opioid receptors [2] [8]. Semisynthetic modification of mitragynine via selective oxidation at C7 remains the primary route for 7-OH production due to its scarcity in plant material [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7